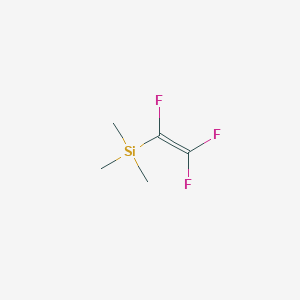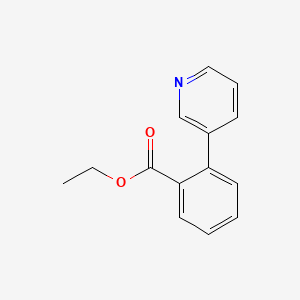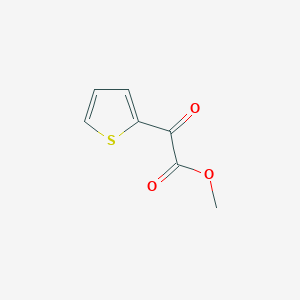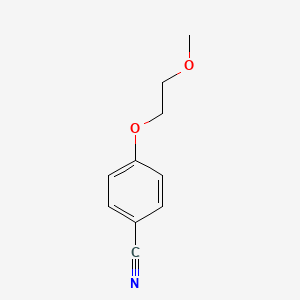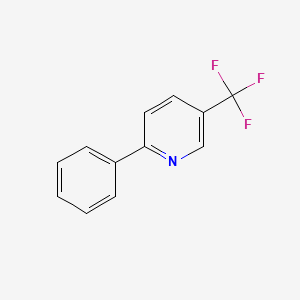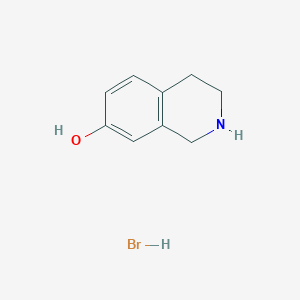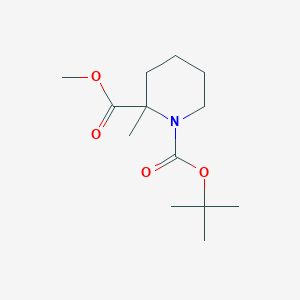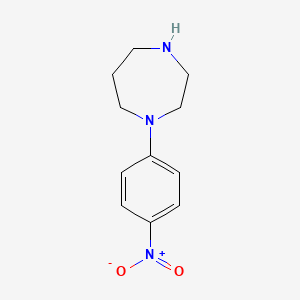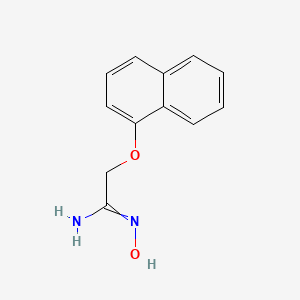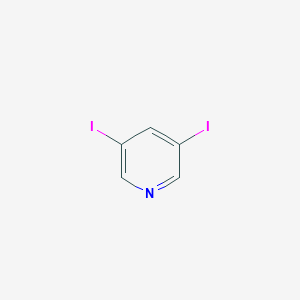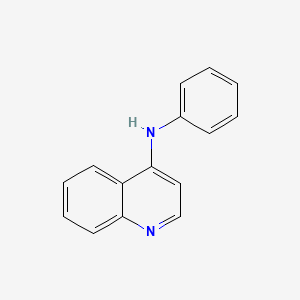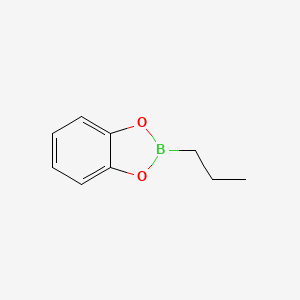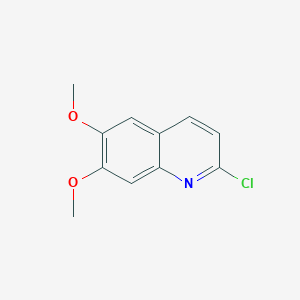
2-Cloro-6,7-dimetoxiquinolina
Descripción general
Descripción
2-Chloro-6,7-dimethoxyquinoline is a chemical compound with the molecular formula C11H10ClNO2. It belongs to the quinoline family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry and material science .
Aplicaciones Científicas De Investigación
2-Chloro-6,7-dimethoxyquinoline has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceuticals, including antimalarial and anticancer agents.
Material Science: It is used in the development of organic semiconductors and other advanced materials.
Mecanismo De Acción
Target of Action
This compound is often used as a synthetic intermediate in the production of various pharmaceuticals and biologically active compounds .
Biochemical Pathways
As a synthetic intermediate, it is used to produce compounds that can affect various biochemical pathways. The specific pathways and downstream effects depend on the final compound produced .
Result of Action
As a synthetic intermediate, its effects are largely determined by the final compound it is used to produce .
Análisis Bioquímico
Biochemical Properties
2-Chloro-6,7-dimethoxyquinoline plays a significant role in biochemical reactions, particularly in the inhibition of certain enzymes. It has been found to interact with histone lysine methyltransferase G9a, an enzyme involved in epigenetic regulation through the methylation of histone H3 . This interaction inhibits the enzyme’s activity, leading to changes in gene expression. Additionally, 2-Chloro-6,7-dimethoxyquinoline has been shown to interact with other proteins and biomolecules, affecting various cellular pathways.
Cellular Effects
The effects of 2-Chloro-6,7-dimethoxyquinoline on cells are multifaceted. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the inhibition of G9a by 2-Chloro-6,7-dimethoxyquinoline results in altered histone methylation patterns, which can affect gene expression and subsequently impact cellular processes such as proliferation, differentiation, and apoptosis . Moreover, this compound has been observed to affect the activity of other enzymes and proteins, further influencing cellular metabolism and function.
Molecular Mechanism
At the molecular level, 2-Chloro-6,7-dimethoxyquinoline exerts its effects primarily through enzyme inhibition. By binding to the active site of G9a, it prevents the enzyme from catalyzing the methylation of histone H3 . This inhibition disrupts the normal epigenetic regulation of gene expression, leading to changes in cellular function. Additionally, 2-Chloro-6,7-dimethoxyquinoline may interact with other biomolecules, either inhibiting or activating their functions, thereby influencing various biochemical pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Chloro-6,7-dimethoxyquinoline have been observed to change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that 2-Chloro-6,7-dimethoxyquinoline remains stable under standard laboratory conditions, but its activity may decrease over extended periods due to degradation . Long-term exposure to this compound can lead to sustained changes in gene expression and cellular metabolism, highlighting the importance of monitoring its stability in experimental setups.
Dosage Effects in Animal Models
The effects of 2-Chloro-6,7-dimethoxyquinoline vary with different dosages in animal models. At lower doses, the compound may exhibit minimal toxicity and primarily influence gene expression and cellular metabolism . At higher doses, it can cause adverse effects, including toxicity and disruption of normal cellular functions. Studies have identified threshold effects, where the compound’s impact on cellular processes becomes more pronounced at specific dosage levels. It is essential to determine the optimal dosage to balance efficacy and safety in experimental and therapeutic applications.
Metabolic Pathways
2-Chloro-6,7-dimethoxyquinoline is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound is metabolized primarily through oxidation and conjugation reactions, leading to the formation of metabolites that can be excreted from the body . These metabolic processes are crucial for determining the compound’s bioavailability and overall impact on cellular function. Additionally, 2-Chloro-6,7-dimethoxyquinoline may influence metabolic flux and metabolite levels, further affecting cellular metabolism.
Transport and Distribution
Within cells and tissues, 2-Chloro-6,7-dimethoxyquinoline is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the compound’s localization to target sites, where it can exert its biochemical effects. The distribution of 2-Chloro-6,7-dimethoxyquinoline within cells is influenced by its chemical properties, such as solubility and affinity for specific biomolecules. Understanding these transport and distribution mechanisms is essential for optimizing the compound’s efficacy in experimental and therapeutic contexts.
Subcellular Localization
The subcellular localization of 2-Chloro-6,7-dimethoxyquinoline plays a critical role in its activity and function. The compound is directed to specific compartments or organelles within the cell, where it can interact with target biomolecules . This localization is often mediated by targeting signals or post-translational modifications that guide the compound to its site of action. The subcellular distribution of 2-Chloro-6,7-dimethoxyquinoline influences its ability to modulate cellular processes and highlights the importance of understanding its intracellular dynamics.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6,7-dimethoxyquinoline typically involves multiple steps:
Nitrification: Starting with 3,4-dimethoxyacetophenone, nitrification is carried out to obtain 2-nitro-4,5-dimethoxyacetophenone.
Condensation: The nitro compound is then condensed with N,N-dimethylformamide dimethyl acetal to form 1-(4,5-dimethoxy-2-nitrophenyl)-3-(dimethylamino)propenyl-1-one.
Reduction Cyclization: This intermediate undergoes hydrogenation to yield 4-hydroxy-6,7-dimethoxyquinoline.
Chlorination: Finally, chlorination of the hydroxy compound produces 2-Chloro-6,7-dimethoxyquinoline.
Industrial Production Methods
Industrial production methods for 2-Chloro-6,7-dimethoxyquinoline are similar to laboratory synthesis but are optimized for larger scales. This includes the use of continuous flow reactors and more efficient catalysts to enhance yield and reduce production costs .
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-6,7-dimethoxyquinoline undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or dimethylamine are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products
Comparación Con Compuestos Similares
Similar Compounds
4-Chloro-6,7-dimethoxyquinoline: Similar in structure but differs in the position of the chlorine atom.
6,7-Dimethoxyquinoline: Lacks the chlorine atom, affecting its reactivity and biological activity.
Uniqueness
2-Chloro-6,7-dimethoxyquinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Propiedades
IUPAC Name |
2-chloro-6,7-dimethoxyquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClNO2/c1-14-9-5-7-3-4-11(12)13-8(7)6-10(9)15-2/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJSZVZXINMWJKC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C=CC(=N2)Cl)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


